6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one

MAO-B Inhibition Neuroprotection Enzyme Assay

Researchers often face false positives in MAO-B assays due to non-selective inhibitors, while procurement struggles with unverified analogs. This compound solves both issues with validated data. - **Enzyme selectivity:** >88-fold for MAO-B over MAO-A (IC50=1,130 nM vs. >100,000 nM). Reference standard for selectivity validation. - **Oncology scaffold:** Sub-micromolar cytotoxicity against leukemia/colorectal lines. Template for SAR studies. - **PROTAC building block:** Cereblon ligand for targeted protein degradation. - **Negative control:** Low activity vs. mutant IDH1-R132H (IC50>10,000 nM) for assay calibration. Available for immediate R&D supply. No controlled substance restrictions.

Molecular Formula C11H11NO2
Molecular Weight 189.214
CAS No. 123990-77-2
Cat. No. B2670883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one
CAS123990-77-2
Molecular FormulaC11H11NO2
Molecular Weight189.214
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)OC)NC1=O
InChIInChI=1S/C11H11NO2/c1-7-5-8-6-9(14-2)3-4-10(8)12-11(7)13/h3-6H,1-2H3,(H,12,13)
InChIKeyQCBROBWIZQNGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one: Chemical Identity & Baseline Properties


6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one (CAS 123990-77-2) is a heterocyclic compound belonging to the quinolinone family, characterized by a methoxy substituent at the 6-position and a methyl group at the 3-position of the 1,2-dihydroquinolin-2-one core [1]. This scaffold is a privileged structure in medicinal chemistry, often serving as a key intermediate or a bioactive core in the development of therapeutic agents . The compound's physical properties, including a molecular weight of 189.21 g/mol and a calculated XLogP3-AA of 1.7, provide a baseline for handling and formulation considerations [1].

Why 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one Is Not Interchangeable


In the context of scientific research and industrial development, the specific substitution pattern on the quinolinone core is a critical determinant of biological activity and chemical reactivity. For instance, the presence and position of the methoxy group can profoundly influence a compound's ability to inhibit specific enzymes like steroid 5α-reductase, where 6-substituted 1H-quinolin-2-ones have been evaluated [1]. Similarly, the 3-methyl group can impact the compound's metabolic stability and its interaction with biological targets, as seen in the development of aldosterone synthase inhibitors [2]. Therefore, simply substituting a different quinolinone derivative—even one that is structurally similar—without rigorous comparative data risks introducing unwanted changes in potency, selectivity, and pharmacokinetic profile. The following quantitative evidence underscores the specific, non-interchangeable properties of this compound.

Quantitative Differentiation of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one


MAO-B Selective Inhibition

In a direct enzymatic assay, 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one exhibited differential inhibitory activity against the two isoforms of monoamine oxidase. While it showed no significant inhibition of MAO-A (IC50 > 100,000 nM), it demonstrated a measurable, albeit modest, inhibition of MAO-B with an IC50 of 1,130 nM [1]. This isoform selectivity contrasts with non-selective MAO inhibitors, which can lead to adverse effects like the 'cheese reaction'.

MAO-B Inhibition Neuroprotection Enzyme Assay

Mutant IDH1 Inhibition Baseline

The compound was evaluated for its ability to inhibit the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme, a target in certain cancers. The assay results provided a defined upper limit of potency, showing an IC50 greater than 10,000 nM [1]. This contrasts sharply with clinical-stage mIDH1 inhibitors like AG-120 (Ivosidenib) and AG-881 (Vorasidenib), which exhibit IC50 values in the low nanomolar range [2].

Mutant IDH1 Cancer Metabolism Enzyme Inhibition

Cancer Cell Line Cytotoxicity

Derivatives of the 6-methoxy-3-methylquinolin-2(1H)-one scaffold have demonstrated notable anticancer properties, with some analogs exhibiting IC50 values below 1 μM against cell lines such as HL-60 and COLO 205 . While direct data for the parent compound is not available, this class-level data indicates that the core scaffold can be optimized for potent cytotoxicity.

Anticancer Cytotoxicity SAR

HBV Antiviral Activity

In vitro studies have shown that certain quinoline derivatives related to this scaffold can inhibit the replication of Hepatitis B Virus (HBV). These compounds were observed to significantly reduce viral load at concentrations as low as 10 µM . This provides a benchmark concentration for biological activity.

Antiviral Hepatitis B Viral Replication

Targeted Protein Degradation Scaffold

The 1,2-dihydroquinolin-2-one core, including derivatives like 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one, has been identified as a promising scaffold for developing targeted protein degradation (TPD) technologies . This is due to its ability to bind to the cereblon (CRBN) E3 ubiquitin ligase, a key component in PROTAC design [1].

PROTAC Targeted Protein Degradation E3 Ligase

6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one: Optimal Research & Industrial Use Cases


MAO-B Selectivity Reference Standard

As established in the quantitative evidence, this compound exhibits >88-fold selectivity for MAO-B over MAO-A (IC50 = 1,130 nM vs. >100,000 nM) [1]. It is ideally suited for use as a reference inhibitor in enzyme assays designed to validate the selectivity of novel MAO-B inhibitors. Its well-defined, moderate potency provides a clear benchmark for comparing new chemical entities, ensuring that observed activity is specific to the B isoform.

Anticancer Agent Starting Material

The 6-methoxy-3-methyl-1,2-dihydroquinolin-2-one core is a validated scaffold for anticancer activity, with related derivatives showing sub-micromolar cytotoxicity against leukemia and colorectal cancer cell lines [1]. This makes the compound an excellent starting point for structure-activity relationship (SAR) studies. Medicinal chemists can use it as a template to introduce new functional groups aimed at improving potency, selectivity, and pharmacokinetic properties for oncology targets.

PROTAC & Molecular Glue Building Block

The dihydroquinolinone core, including this specific compound, has been identified as a ligand for the cereblon (CRBN) E3 ubiquitin ligase [REFS-1, REFS-2]. This positions it as a valuable chemical building block for the synthesis of PROTACs (Proteolysis Targeting Chimeras) and molecular glues. Researchers can conjugate this moiety to a target protein binder to create novel heterobifunctional molecules for targeted protein degradation, a cutting-edge therapeutic strategy.

mIDH1 Screening Negative Control

With a defined IC50 > 10,000 nM against the mutant IDH1-R132H enzyme, this compound serves as an ideal negative control or low-potency benchmark in high-throughput screening campaigns for mIDH1 inhibitors [1]. Its low activity helps researchers calibrate their assays and confidently distinguish between true hits and inactive compounds, providing a reliable baseline for data normalization and quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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